N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide
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Overview
Description
N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a hydroxyl group and a carboxamide group, along with a 2-chlorobenzyl moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
The primary target of N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide is the microbial enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) . DXPS is the first enzyme of the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which is essential for the production of universal isoprenoid precursors . This pathway is absent in humans but crucial for pathogens such as Mycobacterium tuberculosis .
Mode of Action
This compound interacts with DXPS, inhibiting its function . The compound has been identified as an inhibitor of DXPS, with an IC50 value of 1.0 μM . This interaction results in the disruption of the MEP pathway, affecting the production of isoprenoid precursors .
Biochemical Pathways
The compound affects the MEP pathway by inhibiting the DXPS enzyme . This pathway is responsible for the production of isoprenoid precursors, which are essential components of several primary metabolites and secondary metabolites. By inhibiting DXPS, the compound disrupts the MEP pathway, leading to a decrease in the production of these precursors .
Pharmacokinetics
For instance, 9-(2-chlorobenzyl)adenine, a structurally similar compound, undergoes N1-oxidation by hamster hepatic microsomes . This suggests that this compound might also undergo similar metabolic transformations, affecting its bioavailability.
Result of Action
The inhibition of DXPS by this compound leads to a disruption in the production of isoprenoid precursors . This disruption can inhibit the growth of certain pathogens, such as Mycobacterium tuberculosis . For instance, the compound has been shown to inhibit the growth of Haemophilus influenzae .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the activity of antimicrobial agents can be influenced by the pH and ion concentration of the environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via selective hydroxylation of the pyrimidine ring.
Attachment of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be attached through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The 2-chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-substituted hydroxamate: Known for its antimicrobial properties and inhibition of 1-deoxy-D-xylulose 5-phosphate synthase.
Pyrimidine derivatives: Various pyrimidine derivatives are studied for their biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
N-(2-chlorobenzyl)-6-hydroxypyrimidine-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its combination of a 2-chlorobenzyl group with a hydroxylated pyrimidine ring and a carboxamide group makes it a versatile compound for diverse applications in research and industry.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c13-9-4-2-1-3-8(9)6-14-12(18)10-5-11(17)16-7-15-10/h1-5,7H,6H2,(H,14,18)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENMWEMLANTGAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=O)NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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